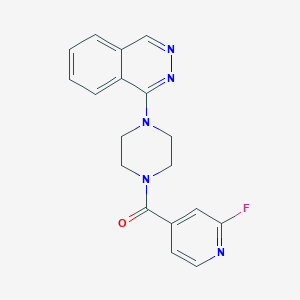

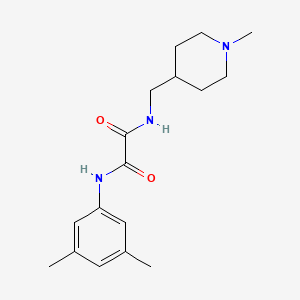

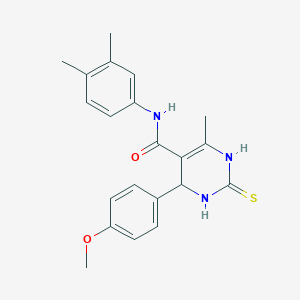

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific aromatic or heteroaromatic amines with acyl chlorides or isocyanates to form amides or ureas. For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea was synthesized by reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate . These methods suggest that the compound could be synthesized through a similar pathway, involving the reaction of an appropriate thiadiazole derivative with a dimethoxybenzoyl equivalent.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as X-ray crystallography, NMR, MS, and IR. For instance, the crystal structure of the difluorobenzoyl-thiadiazol-urea compound was determined, revealing a planar urea scaffold stabilized by intramolecular hydrogen bonding . These techniques would likely reveal that the compound has a thiadiazole core with substituents that may influence its overall conformation and stability.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and electronic properties. For example, the presence of nitro groups in 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide allows for selective toxicity through enzymatic reduction in hypoxic cells . The compound , with its amide and ether functionalities, may also undergo specific chemical reactions, potentially including nucleophilic substitution at the thioether or amidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. The difluorobenzoyl-thiadiazol-urea compound exhibits excellent fungicidal activities, which are attributed to its molecular arrangement and the presence of hydrogen bonding . The compound , with its aromatic and heteroaromatic rings, as well as its potential for intramolecular and intermolecular interactions, would likely have distinct solubility, stability, and biological activity profiles.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Thiadiazole Derivatives

Thiadiazole derivatives, including those related to the specified compound, have been synthesized and characterized to explore their potential in various fields. The synthesis involves condensation reactions of aromatic thioamides or N-substituted thioureas to form 1,2,4-thiadiazole derivatives. These derivatives are characterized using spectroscopic methods and X-ray diffraction, providing insights into their structure and potential applications in medicinal chemistry and materials science (Forlani et al., 2000).

Applications in Photodynamic Therapy

The research on zinc phthalocyanine derivatives substituted with thiadiazole groups highlights their significant photophysical and photochemical properties. These properties make them suitable for applications in photodynamic therapy, particularly in cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these derivatives suggest their potential as efficient photosensitizers for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative and Antimicrobial Properties

Another aspect of research focuses on the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds. These studies have revealed the DNA protective ability and strong antimicrobial activity of certain derivatives against specific bacterial strains. Moreover, some compounds have exhibited cytotoxicity against cancer cell lines, highlighting their potential in developing new therapeutic strategies with minimum cytotoxicity (Gür et al., 2020).

Photochemical Synthesis and Applications

The photochemical synthesis of thiadiazole derivatives using visible light promotes the oxidative dimerization of thiobenzamides, showcasing an environmentally friendly and efficient method for synthesizing these compounds. This process, which involves free radical mechanisms, opens avenues for the synthesis of diverse thiadiazole derivatives with high purity and potential applications in various fields, including organic electronics and materials science (Aggarwal & Hooda, 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S2/c1-12-6-5-7-15(13(12)2)22-18(26)11-30-21-25-24-20(31-21)23-19(27)14-8-9-16(28-3)17(10-14)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXZPLGMWSKJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2511875.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2511877.png)

![Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2511880.png)

![3-{4-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2511881.png)

![4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2511883.png)

![[6-Fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2511894.png)